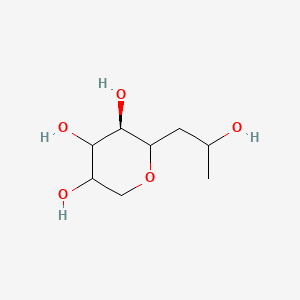
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a hydroxypropyl group attached to the oxane ring, along with three hydroxyl groups at positions 3, 4, and 5. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Hydroxypropylation: The oxane derivative undergoes a hydroxypropylation reaction, where a hydroxypropyl group is introduced at the 2-position of the oxane ring. This step often requires the use of a hydroxypropylating agent under controlled conditions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at positions 3, 4, and 5 of the oxane ring. This can be achieved through various hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydroxypropylation: Using catalysts to enhance the hydroxypropylation reaction.
Oxidative Hydroxylation: Employing oxidizing agents in a controlled environment to introduce hydroxyl groups.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Derivatives with fewer hydroxyl groups.
Substitution Products: Compounds with halides or amines replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can be compared with other similar compounds, such as:
(3R)-2-(2-hydroxyethyl)oxane-3,4,5-triol: Differing by the length of the hydroxyalkyl chain.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-tetraol: Differing by the number of hydroxyl groups.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-diol: Differing by the number of hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the hydroxypropyl chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16O5 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5?,6?,7?,8-/m0/s1 |
InChI-Schlüssel |
KOGFZZYPPGQZFZ-WNBHMGEASA-N |
Isomerische SMILES |
CC(CC1[C@@H](C(C(CO1)O)O)O)O |
Kanonische SMILES |
CC(CC1C(C(C(CO1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


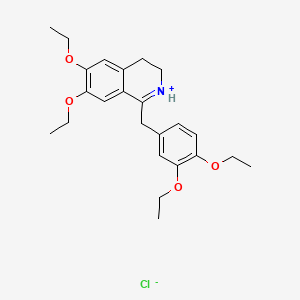
![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
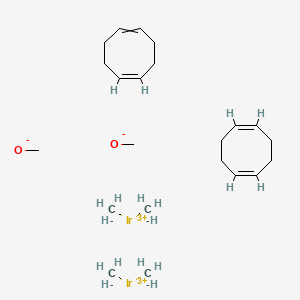
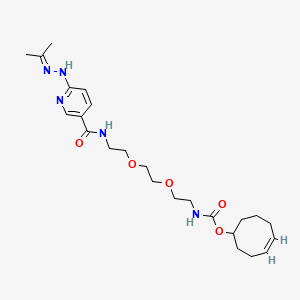
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
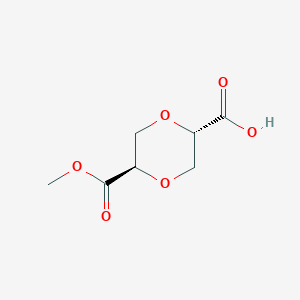
![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)

![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)

